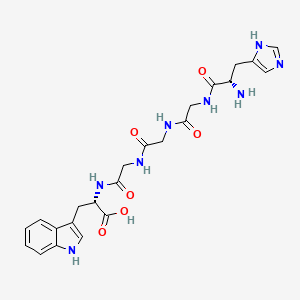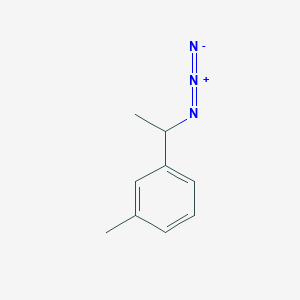![molecular formula C21H24O2 B14218579 4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol CAS No. 533930-99-3](/img/structure/B14218579.png)
4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Bis(4-hydroxyphenyl)bicyclo[331]nonane is an organic compound that features a bicyclic nonane structure with two hydroxyphenyl groups attached at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane typically involves the reaction of 9,9-bis(4-hydroxyphenyl)fluorene with suitable reagents under controlled conditions. One common method involves the use of bifunctional ionic liquids as catalysts, which can achieve nearly 100% conversion with high selectivity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to other functional groups.
Substitution: The hydroxy groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or ethers.
Applications De Recherche Scientifique
9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates.
Mécanisme D'action
The mechanism of action of 9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A structurally similar compound with a fluorene core instead of a bicyclic nonane structure.
Bicyclo[3.3.1]nonane derivatives: Various derivatives with different functional groups attached to the bicyclic nonane core.
Uniqueness
9,9-Bis(4-hydroxyphenyl)bicyclo[3.3.1]nonane is unique due to its specific structural features, which confer distinct chemical and physical properties. Its rigidity and stability make it suitable for applications requiring high-performance materials and precise molecular interactions.
Propriétés
Numéro CAS |
533930-99-3 |
|---|---|
Formule moléculaire |
C21H24O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-[9-(4-hydroxyphenyl)-9-bicyclo[3.3.1]nonanyl]phenol |
InChI |
InChI=1S/C21H24O2/c22-19-11-7-17(8-12-19)21(18-9-13-20(23)14-10-18)15-3-1-4-16(21)6-2-5-15/h7-16,22-23H,1-6H2 |
Clé InChI |
AEVJDLLHPPMGSW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)






![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
